molecular formula C10H9NO2S B1269172 3-(1,3-Benzothiazol-2-yl)propanoic acid CAS No. 29198-86-5

3-(1,3-Benzothiazol-2-yl)propanoic acid

Cat. No. B1269172
CAS RN: 29198-86-5
M. Wt: 207.25 g/mol
InChI Key: WHNQTHDJEZTVHS-UHFFFAOYSA-N
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Description

“3-(1,3-Benzothiazol-2-yl)propanoic acid” is a chemical compound with the molecular weight of 207.25 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “3-(1,3-Benzothiazol-2-yl)propanoic acid” and its InChI code is "1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13)" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(1,3-Benzothiazol-2-yl)propanoic acid” is a solid at room temperature . It has a molecular weight of 207.25 .

Scientific Research Applications

Antibacterial Agents

The compound has been synthesized and used as a potential antibacterial agent . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates . The antimicrobial assay data show that the synthesized compounds are found to manifest profound antimicrobial activity .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression . This methodology provides a foundation for the design and synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones .

Anti-Tubercular Compounds

Recent synthetic developments have highlighted the use of benzothiazole-based compounds, including 3-(1,3-Benzothiazol-2-yl)propanoic acid, as anti-tubercular agents . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anti-Inflammatory Agents

The benzothiazole nucleus, which is a part of the 3-(1,3-Benzothiazol-2-yl)propanoic acid structure, has been reported to show good anti-inflammatory activity .

Antitumor and Anticancer Agents

The benzothiazole nucleus is also known to exhibit antitumor and anticancer activities . This makes 3-(1,3-Benzothiazol-2-yl)propanoic acid a potential candidate for the development of new antitumor and anticancer drugs .

Antifungal Agents

Compounds with a benzothiazole nucleus have been reported to show good antifungal activity . This suggests that 3-(1,3-Benzothiazol-2-yl)propanoic acid could potentially be used in the development of new antifungal agents .

RAF-MEK Cascading Assay

The compound has been used in the RAF-MEK cascading assay, with the most potent compound showing an inhibition rate of 60.7% at 1 μM . Molecular docking studies revealed that the pocket occupation and structure hydrophobicity may be important for activity .

Drug Development

The benzothiazole nucleus is a highly important scaffold for drug development . Therefore, 3-(1,3-Benzothiazol-2-yl)propanoic acid, which contains this nucleus, could be a valuable compound in the development of new drugs .

Safety and Hazards

The safety information available indicates that the compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements are also provided .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNQTHDJEZTVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354380
Record name 3-(1,3-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)propanoic acid

CAS RN

29198-86-5
Record name 3-(1,3-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-benzothiazol-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-(1,3-Benzothiazol-2-yl)propanoic acid interact with HDAC6 and what are the potential downstream effects?

A: The research paper ["Crystal structure of fragment 3-(1,3-Benzothiazol-2-yl)propanoic acid bound in the ubiquitin binding pocket of the HDAC6 zinc-finger domain"] [] investigates the binding of this compound to the zinc-finger domain of HDAC6. Specifically, the crystal structure reveals that the compound occupies the ubiquitin-binding pocket of this domain [].

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